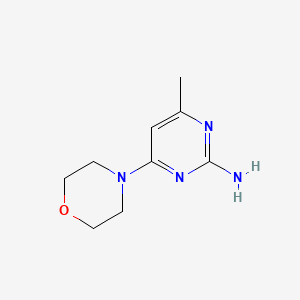

2-Amino-4-morpholino-6-methylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-6-morpholin-4-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-7-6-8(12-9(10)11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUPOTNTAFUNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394585 | |

| Record name | 2-Amino-4-morpholino-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7752-46-7 | |

| Record name | 2-Amino-4-morpholino-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-morpholino-6-methylpyrimidine

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Amino-4-morpholino-6-methylpyrimidine, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the construction of the pyrimidine core, followed by a nucleophilic aromatic substitution to introduce the morpholine moiety. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental protocols, mechanistic insights, and practical guidance.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals. The 2-aminopyrimidine scaffold, in particular, is a privileged structure in drug design, with derivatives exhibiting a wide range of therapeutic properties. The incorporation of a morpholine substituent can enhance the pharmacokinetic profile of a molecule by improving its solubility, metabolic stability, and target engagement. This compound thus represents a key intermediate for the synthesis of novel compounds with potential therapeutic applications.

A Strategic Two-Step Synthesis Pathway

The most direct and widely applicable method for the synthesis of this compound involves a two-stage approach. The first stage establishes the core 2-amino-6-methylpyrimidin-4-ol structure through a classical condensation reaction. The second stage introduces the morpholine group via a nucleophilic aromatic substitution, leveraging a chlorinated intermediate.

Caption: Overall two-stage synthesis pathway for this compound.

Stage 1: Synthesis of the Key Intermediate, 2-Amino-4-chloro-6-methylpyrimidine

The initial phase of the synthesis focuses on the construction of the reactive intermediate, 2-amino-4-chloro-6-methylpyrimidine. This is achieved through a two-step sequence: the formation of the pyrimidine ring followed by chlorination of the hydroxyl group.

Step 1.1: Condensation of Guanidine and Ethyl Acetoacetate

The foundational pyrimidine ring is assembled via the well-established condensation reaction between guanidine and a β-dicarbonyl compound, in this case, ethyl acetoacetate.[1] This reaction proceeds under basic conditions, typically using sodium ethoxide, to yield 2-amino-4-hydroxy-6-methylpyrimidine.

Mechanism: The reaction is initiated by the deprotonation of guanidine by sodium ethoxide, forming a potent nucleophile. This is followed by a nucleophilic attack of the guanidine on one of the carbonyl carbons of ethyl acetoacetate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrimidine ring.

Step 1.2: Chlorination of 2-Amino-4-hydroxy-6-methylpyrimidine

The hydroxyl group at the 4-position of the pyrimidine ring is then converted to a chlorine atom, a good leaving group, to facilitate the subsequent nucleophilic substitution. This transformation is commonly achieved using phosphorus oxychloride (POCl₃).[2][3] The reaction can be performed neat or in the presence of a high-boiling solvent, and often includes a tertiary amine base such as N,N-dimethylaniline to neutralize the HCl generated.[3]

Mechanism: The lone pair of electrons on the nitrogen of the pyrimidine ring attacks the phosphorus atom of POCl₃, leading to the formation of a phosphoryl intermediate. The chloride ion then acts as a nucleophile, attacking the carbon at the 4-position and displacing the phosphate group to yield the chlorinated product.

Stage 2: Nucleophilic Aromatic Substitution with Morpholine

The final step in the synthesis is the introduction of the morpholine moiety through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom at the 4-position towards nucleophilic attack by morpholine.[4]

Mechanism: The reaction proceeds via a Meisenheimer complex intermediate. The nitrogen atom of morpholine attacks the carbon bearing the chlorine atom, forming a tetrahedral intermediate. The aromaticity of the pyrimidine ring is then restored by the departure of the chloride ion, yielding the final product, this compound.

Caption: A streamlined experimental workflow for the two-stage synthesis.

Detailed Experimental Protocols

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity |

| Guanidine Hydrochloride | 95.53 | ≥99% |

| Ethyl Acetoacetate | 130.14 | ≥99% |

| Sodium Ethoxide | 68.05 | ≥95% |

| Ethanol | 46.07 | Anhydrous |

| Phosphorus Oxychloride (POCl₃) | 153.33 | ≥99% |

| N,N-Dimethylaniline | 121.18 | ≥99% |

| Morpholine | 87.12 | ≥99% |

| Triethylamine | 101.19 | ≥99% |

| Dichloromethane (DCM) | 84.93 | Anhydrous |

| Diethyl Ether | 74.12 | Anhydrous |

Protocol 1: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.

-

Addition of Guanidine: To the stirred solution, add guanidine hydrochloride (1.0 eq). Stir the mixture for 30 minutes at room temperature to allow for the formation of free guanidine.

-

Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate (1.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a dilute solution of hydrochloric acid until the pH is approximately 7.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from hot water or ethanol to obtain pure 2-amino-4-hydroxy-6-methylpyrimidine.

Protocol 2: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

-

Reaction Setup: In a fume hood, carefully add 2-amino-4-hydroxy-6-methylpyrimidine (1.0 eq) to a flask containing phosphorus oxychloride (3.0-5.0 eq).

-

Addition of Base: Slowly add N,N-dimethylaniline (1.0 eq) to the stirred mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. The reaction should be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-chloro-6-methylpyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add morpholine (1.2 eq) and a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq) to the solution.[5]

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. If using potassium carbonate, filter off the solid. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By following the outlined protocols and understanding the underlying reaction mechanisms, researchers can efficiently synthesize this valuable building block for further elaboration in drug discovery and development programs. The self-validating nature of the described protocols, supported by established chemical principles, ensures a high degree of reproducibility and success for the proficient synthetic chemist.

References

-

Organic Syntheses Procedure. 2,4-diamino-6-hydroxypyrimidine. Available at: [Link]

- Google Patents. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.

-

ResearchGate. Synthesis of 2-amino-4,6-diarylpyrimidines from alpha-halochalcone. Available at: [Link]

-

Kyushu University Library Collections. Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Pyrimidine Intermediates: Focus on 2-Amino-4-chloro-6-methylpyrimidine. Available at: [Link]

-

RSC Advances. α-Aminoazoles/azines: key reaction partners for multicomponent reactions. Available at: [Link]

- Google Patents. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine.

-

ResearchGate. Two polymorphs, with Z′ = 1 and 2, of 2-amino-4-chloro-6-morpholinopyrimidine in P21/c, and 2-amino-4-chloro-6-piperidinopyrimidine, which is isomorphous and almost isostructural with the Z′ = 2 polymorph. Available at: [Link]

-

PMC - NIH. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]

-

ResearchGate. Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. Available at: [Link]

- Google Patents. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine.

-

MDPI. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Available at: [Link]

-

ResearchGate. How should I proceed in Chlorination using POCl3?. Available at: [Link]

-

Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available at: [Link]

-

Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]

-

Liberty University. The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Available at: [Link]

-

JOCPR. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Available at: [Link]

-

ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Chemical Properties of 2-Amino-4-morpholino-6-methylpyrimidine

Abstract

This technical guide provides a comprehensive examination of 2-Amino-4-morpholino-6-methylpyrimidine (CAS No. 7752-46-7), a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. This document delineates the core chemical properties, synthesis pathways, and spectroscopic characteristics of this pyrimidine derivative. By integrating mechanistic insights with practical experimental protocols, this guide serves as an essential resource for scientists leveraging this versatile scaffold in the design and synthesis of novel molecules. We will explore its structural attributes, reactivity, and the strategic role of its constituent functional groups—the pyrimidine core, the exocyclic amino group, and the morpholino moiety—in conferring desirable physicochemical and pharmacological properties.

Introduction: The Pyrimidine Scaffold and its Morpholino Derivative

Pyrimidine derivatives are a cornerstone of pharmaceutical research and development, forming the central scaffold of numerous bioactive compounds.[1] The pyrimidine ring is a fundamental component of nucleobases, including cytosine and thymine, making it a privileged structure in medicinal chemistry for developing a vast array of therapeutics.[1]

This compound is a synthetic derivative that combines three key structural features:

-

A 2-Aminopyrimidine Core: This provides a rigid, aromatic scaffold with multiple sites for functionalization. The amino group at the 2-position is a key handle for derivatization.

-

A C6-Methyl Group: This substituent influences the steric and electronic properties of the pyrimidine ring.

-

A C4-Morpholino Moiety: The morpholine ring is a frequently incorporated heterocycle in drug design, valued for its ability to enhance aqueous solubility, metabolic stability, and target-binding interactions.[1] The oxygen atom acts as a hydrogen bond acceptor, while the weakly basic nitrogen can improve a compound's pharmacokinetic profile.[1]

This unique combination of functional groups makes this compound a valuable building block for constructing complex molecules with tailored biological activities.

Table 1: Core Compound Identifiers

| Property | Value |

| IUPAC Name | 4-morpholino-6-methylpyrimidin-2-amine |

| CAS Number | 7752-46-7[2][3] |

| Molecular Formula | C₉H₁₄N₄O |

| Molecular Weight | 194.23 g/mol |

| Canonical SMILES | CC1=CC(=NC(=N1)N)N2CCOCC2 |

| InChI Key | KDUPOTNTAFUNNE-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

The construction of the this compound scaffold is most effectively achieved through a multi-step synthesis that leverages classic heterocyclic chemistry principles. The most common and industrially scalable approach involves the initial formation of a pyrimidine ring followed by nucleophilic aromatic substitution (SNAr) to introduce the morpholino group.

Primary Synthetic Pathway: From Isocytosine Precursor

The synthesis logically begins with a stable and commercially available precursor, 2-amino-6-methylpyrimidin-4-ol (commonly known as 6-methylisocytosine). The core transformation involves converting the hydroxyl group at the C4 position into a good leaving group, typically a halide, which is subsequently displaced by morpholine.

Caption: Primary synthesis workflow for this compound.

Causality and Experimental Choices:

-

Step 1 (Chlorination): The hydroxyl group of the pyrimidin-4-ol tautomer is a poor leaving group. Reacting it with a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃) is a standard and highly effective method to convert it into a chloro substituent. The chlorine atom at the C4 position is now an excellent leaving group, activating the ring for nucleophilic attack.

-

Step 2 (SNAr): The electron-deficient nature of the pyrimidine ring, further enhanced by the ring nitrogens, facilitates nucleophilic aromatic substitution. Morpholine, a secondary amine, acts as the nucleophile, attacking the C4 position and displacing the chloride ion. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like DMF or acetonitrile is often used to facilitate the dissolution of reactants and intermediates.

Experimental Protocol: Synthesis from 2-Amino-4-chloro-6-methylpyrimidine

This protocol describes the nucleophilic substitution step to yield the title compound.

Materials:

-

2-Amino-4-chloro-6-methylpyrimidine (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 2-Amino-4-chloro-6-methylpyrimidine (1.0 eq) and potassium carbonate (2.0 eq).

-

Add sufficient DMF to dissolve the starting material.

-

Add morpholine (1.2 eq) to the suspension dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Self-Validation: The purity of the final product should be confirmed by HPLC, and its identity verified through spectroscopic methods (NMR, MS) as detailed in the following section. The melting point of the purified solid should be sharp and consistent.

Physicochemical and Spectroscopic Characterization

Precise characterization is essential to confirm the identity and purity of the synthesized compound. While extensive public data for this specific molecule is limited, its properties can be reliably predicted based on its structure and data from its precursors.

Table 2: Physicochemical Properties

| Property | Value/Description | Source/Rationale |

| Melting Point | 183-186 °C (for chloro precursor)[4] | The final product is expected to have a distinct melting point. The precursor, 2-amino-4-hydroxy-6-methylpyrimidine, has a very high melting point (>300 °C) due to strong hydrogen bonding and tautomerization.[5][6] |

| Appearance | Expected to be a white to off-white crystalline solid. | Based on common pyrimidine derivatives. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and have moderate aqueous solubility due to the morpholine moiety. | The morpholine group is known to improve aqueous solubility.[1] |

Spectroscopic Analysis

The following data represents the expected spectroscopic signatures for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ ~ 2.2 ppm (singlet, 3H): Protons of the C6-CH₃ group.

-

δ ~ 3.6-3.8 ppm (multiplet, 8H): Protons of the morpholine ring. The protons adjacent to the oxygen (-O-CH₂-) and nitrogen (-N-CH₂-) will likely appear as two distinct triplets.

-

δ ~ 5.7 ppm (singlet, 1H): The lone aromatic proton on the pyrimidine ring (C5-H ).

-

δ ~ 6.0-6.5 ppm (broad singlet, 2H): Protons of the exocyclic C2-NH₂ group. The chemical shift can vary with solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~ 24 ppm: C6-C H₃.

-

δ ~ 45 ppm: Morpholine carbons adjacent to the nitrogen (C H₂-N).

-

δ ~ 67 ppm: Morpholine carbons adjacent to the oxygen (C H₂-O).

-

δ ~ 95 ppm: Pyrimidine C 5.

-

δ ~ 160-165 ppm: Pyrimidine C 2, C 4, and C 6, which are quaternary carbons attached to heteroatoms.

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

~3450-3300 cm⁻¹ (two bands): N-H stretching vibrations of the primary amino group.

-

~2950-2850 cm⁻¹: C-H stretching of the methyl and morpholino groups.

-

~1640-1550 cm⁻¹: C=N and C=C stretching vibrations within the pyrimidine ring.

-

~1250-1050 cm⁻¹: C-O-C asymmetric and symmetric stretching of the morpholine ether linkage.

MS (Mass Spectrometry):

-

Expected [M]⁺: m/z = 194.12 (for C₉H₁₄N₄O). High-resolution mass spectrometry should confirm this exact mass.

-

Key Fragmentation: Loss of the morpholino group or parts of it, and fragmentation of the pyrimidine ring.

Chemical Reactivity and Derivatization

The molecule possesses several reactive sites, making it a versatile intermediate for further chemical synthesis.

Caption: Key reactive sites on this compound.

-

The C2-Amino Group: This is the most nucleophilic site and readily undergoes reactions such as acylation with acid chlorides or anhydrides, alkylation, and reductive amination. It can also be used as the nucleophilic partner in various cross-coupling reactions to form more complex structures.

-

The Pyrimidine Ring Nitrogens: These nitrogens are basic and can be protonated in acidic media. They are generally less nucleophilic than the exocyclic amino group but can undergo alkylation to form pyrimidinium salts under specific conditions.

-

The C5-Position: While the pyrimidine ring is generally electron-deficient, the strong electron-donating effects of the amino and morpholino groups can activate the C5 position towards electrophilic substitution, although this typically requires forcing conditions.

Applications in Research and Development

The true value of this compound lies in its application as a versatile building block for the synthesis of high-value compounds.

-

Pharmaceutical Development: As a key intermediate, this compound serves as a scaffold for synthesizing molecules targeting a range of diseases. Pyrimidine derivatives are instrumental in the development of novel antiviral and oncological drug candidates.[1] The morpholino group, in particular, is a well-established moiety for improving the drug-like properties of a molecule.[1]

-

Agrochemical Chemistry: The pyrimidine core is also prevalent in modern herbicides and pesticides. This intermediate can be used to develop new crop protection agents with enhanced efficacy and specificity.

-

Materials Science: The rigid, nitrogen-rich structure of the pyrimidine ring makes it a candidate for incorporation into polymers and functional materials where specific chemical resistance or thermal properties are desired.

Conclusion

This compound is a strategically designed heterocyclic compound that offers chemists a robust and versatile platform for molecular innovation. Its synthesis is achievable through well-established chemical transformations, and its multiple reactive sites allow for extensive derivatization. The predictable spectroscopic profile ensures reliable characterization, while the inherent properties of its constituent functional groups make it an attractive starting point for programs in drug discovery, agrochemicals, and materials science. This guide has provided the core chemical principles, properties, and protocols necessary for researchers to effectively utilize this valuable synthetic intermediate.

References

-

Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (2020). Impactfactor. Available at: [Link]

-

Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. (2021). ResearchGate. Available at: [Link]

- Synthesis of 2-amino-4, 6-dimethyl pyrimidine. Google Patents.

-

2-Amino-6-methylpyrimidin-4-one | C5H7N3O. PubChem. Available at: [Link]

-

2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3. PubChem. Available at: [Link]

Sources

- 1. This compound | 7752-46-7 | Benchchem [benchchem.com]

- 2. This compound | 7752-46-7 [amp.chemicalbook.com]

- 3. This compound CAS#: 7752-46-7 [amp.chemicalbook.com]

- 4. 2-氨基-4-氯-6-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Amino-4-hydroxy-6-methylpyrimidine, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 2-Amino-4-hydroxy-6-methylpyrimidine 98 3977-29-5 [sigmaaldrich.com]

2-Amino-4-morpholino-6-methylpyrimidine CAS number 7752-46-7

An In-depth Technical Guide to 2-Amino-4-morpholino-6-methylpyrimidine (CAS 7752-46-7)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 7752-46-7), a heterocyclic compound of interest in medicinal chemistry and drug discovery. By dissecting its constituent chemical moieties—the 2-aminopyrimidine core and the morpholine substituent—this document elucidates the compound's physicochemical properties, synthesis, and potential biological activities. This guide details robust protocols for its synthesis, characterization, and preliminary biological evaluation, offering researchers and drug development professionals a foundational resource for leveraging this scaffold in their work. The narrative synthesizes information from analogous structures to project a scientifically grounded profile, highlighting its potential as a versatile building block for creating novel therapeutic agents.

Introduction: A Molecule of Two Halves

In the landscape of medicinal chemistry, certain structural motifs consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The pyrimidine ring is one such scaffold, forming the core of nucleobases essential to DNA and RNA and appearing in a multitude of approved drugs.[1] The 2-aminopyrimidine subclass, in particular, is a cornerstone for developing molecules with diverse therapeutic applications, including antimicrobial and anticancer agents.[1][2]

This guide focuses on this compound, a molecule that marries the proven 2-aminopyrimidine core with a morpholine ring. The morpholine moiety is a highly valued substituent in drug design, often incorporated to enhance critical drug-like properties. Its presence can improve aqueous solubility, metabolic stability, and pharmacokinetic profiles, while the oxygen atom can act as a hydrogen bond acceptor, strengthening interactions with target proteins.[1] The combination of these two pharmacophores in a single molecule presents a compelling starting point for synthetic programs aimed at discovering new bioactive agents.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and analysis.

| Property | Value | Source |

| CAS Number | 7752-46-7 | [3][4][5] |

| Molecular Formula | C₉H₁₄N₄O | - |

| Molecular Weight | 194.23 g/mol | [1] |

| IUPAC Name | 4-(6-methyl-4-morpholin-4-ylpyrimidin-2-yl)amine | - |

| Appearance | Expected to be a solid, likely a crystalline powder | General knowledge |

| InChI Key | KDUPOTNTAFUNNE-UHFFFAOYSA-N | [1] |

Synthesis and Structural Elucidation

The synthesis of this compound is readily achievable through nucleophilic aromatic substitution, a cornerstone reaction in heterocyclic chemistry. The most common and logical precursor is 2-amino-4-chloro-6-methylpyrimidine.

Synthetic Pathway: Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. This allows for its efficient displacement by a nucleophile like morpholine. The reaction is typically performed in a high-boiling point solvent with or without a base to scavenge the HCl byproduct.

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is based on established methods for similar transformations.[6][7][8]

-

Reactor Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-chloro-6-methylpyrimidine (1.0 eq).

-

Solvent and Reagent Addition: Add a suitable solvent such as ethanol or butanol (10-20 mL per gram of starting material). Add morpholine (1.5-2.0 eq).

-

Reaction: Heat the mixture to reflux and maintain for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude residue is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure product.

Structural Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should show distinct signals for the methyl group protons, the morpholine ring protons (two distinct signals, typically triplets), the pyrimidine ring proton, and the amino group protons.

-

¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including the methyl carbon, the four carbons of the morpholine ring, and the three distinct carbons of the pyrimidine ring.

-

-

Infrared (IR) Spectroscopy: Key functional groups will be identifiable. Expect characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching (aliphatic and aromatic), C=N and C=C stretching in the pyrimidine ring (1500-1650 cm⁻¹), and C-O-C stretching of the morpholine ring (around 1115 cm⁻¹).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 195.23.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, ideally showing a single major peak.

Potential Mechanism of Action and Biological Profile

While specific biological data for this compound is not extensively published, a strong hypothesis can be built from the known activities of its constituent scaffolds.

The 2-Aminopyrimidine Scaffold: A Versatile Pharmacophore

The 2-aminopyrimidine motif is present in numerous compounds with demonstrated biological activity. Analogs have shown promise as:

-

Antimicrobial Agents: Derivatives have been investigated for activity against bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and fungi, where they can interfere with essential biosynthetic pathways.[1]

-

Anti-protozoal Agents: The 2,4-diaminopyrimidine core has been identified in screens against kinetoplastids and developed for the potential treatment of Chagas' disease.[9]

-

Enzyme Inhibitors: This scaffold is common in kinase inhibitors, where the amino group can form key hydrogen bonds within the ATP-binding pocket of the target enzyme.

The Morpholine Moiety: A Pharmacokinetic Enhancer

The inclusion of a morpholine ring is a well-established strategy in drug design to confer favorable properties.[1]

-

Improved Solubility and Permeability: The nitrogen and oxygen atoms improve polarity and can act as hydrogen bond acceptors, which can enhance aqueous solubility and membrane permeability.[1]

-

Metabolic Stability: The saturated heterocyclic ring is generally more resistant to metabolic degradation compared to more labile functional groups.

-

Target Interactions: The oxygen can participate in hydrogen bonding, anchoring the molecule to its biological target. This is seen in morpholine-containing anticancer drugs and antifungals that inhibit ergosterol biosynthesis.[1]

Hypothesized Biological Target Interaction

Based on the above, this compound could act as a competitive inhibitor of an enzyme, such as a protein kinase or an enzyme in a pathogen's metabolic pathway. The aminopyrimidine core could anchor in a binding site via hydrogen bonds, while the morpholine group could improve binding affinity and pharmacokinetic properties.

Caption: Hypothetical competitive inhibition of an enzyme by the title compound.

Experimental Protocols and Workflows

To facilitate further research, this section provides detailed protocols for purity analysis and a preliminary biological screen.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This method provides a robust way to determine the purity of the synthesized compound.

-

System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Equilibrate the system with the initial mobile phase composition.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Solvent B: 0.1% TFA in Acetonitrile

-

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of Acetonitrile and Water. Dilute as necessary to fall within the detector's linear range.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm

-

Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.

-

-

Analysis: Integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This assay is a standard colorimetric method to assess the effect of a compound on cell viability, often used as an initial screen for potential anticancer activity.

Caption: Standard workflow for an MTT-based cell viability assay.

-

Cell Seeding: Plate a relevant cancer cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Outlook

This compound is a synthetically accessible heterocyclic compound with significant potential as a scaffold in drug discovery. Its structure combines the biologically privileged 2-aminopyrimidine core with the pharmacokinetically favorable morpholine moiety. While direct biological data is sparse, analysis of its components suggests promising avenues for investigation in oncology, infectious diseases, and other areas where enzyme inhibition is a valid therapeutic strategy. The protocols detailed in this guide provide a solid framework for researchers to synthesize, purify, and conduct initial biological screenings, paving the way for the development of novel derivatives with enhanced potency and specificity. Future work should focus on screening this compound against diverse biological targets, such as kinase panels and various microbial strains, to fully uncover its therapeutic potential.

References

- BenchChem. (n.d.). This compound | 7752-46-7. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV7NXs6k8RtxB6iGZ2cidH3w0olTsT78utbpHMgZQHZhwYpxfPFzkmVf22Lz_2xWPfgQASxJb3gdkLE4325DX4-qO9j-S4TTauEnDfbyeOFbd294pQMOrIPdAUu5NzPmz0hNa0pQ==]

- ChemicalBook. (n.d.). This compound CAS#: 7752-46-7. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFESX3FJZ08kzXrCpFl5PnINGFNtUsKMYA49qiKC_ELUm8VUfhYJr0HEF2vX_d-NcA0PxCq0re2NDKN8CXWB9Iodebtx7tnmUm7Vp3CB-cvYjUT6BnoHU74sJIQnU0UML9mN9kEXb_ohpEcdRWCYz4Dfqoi-o2i_ZiqCCiFwL4J2aY=]

- ChemicalBook. (n.d.). This compound | 7752-46-7. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiSA_T1rJwHCeeneEypgvttV0Irj7biXx3hP0J8VrDcaOfwdo3ImBOICIm2mcmRP0Nt8ag8g7Ktmlso4t0KTShO9ikElxM96IdQyUVwWU7JJsn3CMziMPbZGYS88FHlD1InAhhgCj_cXPJ9vUafjMhFJw-d_22NDTvAY1l9W0VBQ==]

- BenchChem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpuvGs4P7taR32_FBP-EgwiJPg6mYU7ThldCg1E5uxO7S8zGLfM6cMYzuPwiOQtLxC6UkBoIJt-JGCJlnLts0uREKbKeIXtuUn-M7YtPB37vOk1WSrA0iuYtaw0jyi7_8VRlfLeMD8NHdpM4iYZpPjdftbNvK6iXuIWsJrKA3c1UyZeZ_VzYXLK81cO7risrmmAcUcnJmOuFCBo4FbJWB0ud1VFSsbTk6OlnCTW4pRdZ1UnZA=]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Chemistry Behind Pyrimidine Intermediates: Focus on 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQB-dpJ_zIUc_rh8a-45FgCiehXdznn3eJQ4e5VfkeB_de2jbxntMBMJLwerbnjfq7v6QwS3GmBzXe56nZcIv3RXSaXLFW6DtFNmNRYg_EHEBsr97RhoJUGVLwp-bj6YQ0eMd9QDv4tHwDl7qfp1oVse_zdPpb0UNX3nwO2AExJmfZe2jaFJvR2hhhOvCfgENNX3oNxwDllJamytolQS-4-WxdFyWPsn245PnehK4Vz9IwnvryIgzEhLXGu0Zd9otx]

- Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-zbrKrwLxhhbZ1z3rzV4X3V6yRJ1dqXZhuoYeT-miIIocpGvv1rO6HI9H_q2BL9mK7J-b4HWn5UVOGWyeFCv9jEEy2R2BkIxJYGiMJv3ykP1TUSP7c8bCi6aPRvphkt2aJeeXr3cfuxEQXKqIBGk728fZAkVJ8Tgj96FqSevtI5BVd_8i43ob8uTKWZnPFBRvVWFcVqp3HWBnIx2mz0GQFGCNZaMv6Ybi4pIcZw1X8AWMZUvwW_IR-4CrgYfAyOFKPhunSpRcKSQDkeuemwuVxQBZc09A00lr]

- Thomas, M. G., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhtosybewzHl9YBXDhoHyV8AhHyXAK4SbF1zrAzzhfFX_r2JkTAOi-RuSU406YKJ9kETA3tBgeEhV5Jk7EjQKZYEnx9FYANcs0CeQ1mURfxrHYQ8ytY7tuYgOhnSH7xQcAotXlSXgPJa_orCM=]

- Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED7prspQHO2llLo7I-b83ngaEKCgY25w9IY7nhF14-_WbOAFqeo2sVRBbOM3134OU09zuduwmQX6VkZeAfRpbk05cOs8RfR7_ld23WniHzRYfGmOlHZKh3um2pcEXHn19xq4-TDCVudxDEMRRU]

- ChemicalBook. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine synthesis. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlkvJceepz8XcLqxaw6sLAMEemnaNvj0Klo-aeGmDfcgUyr8roxoTqqlw8N3UMgt6063x3LnB4RXqwQFLRC2c2n9-ZNL8-nnU9lFecsTVW1PiE6Uu7oWMw-WTbuoksePJdeVAZcZ2zZGdowgVj3hHgrr5s-r14PFCCKHCd5GdqgJcq8k8MR1DIRw==]

- Al-Azzawi, A. M., et al. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVebZsRijugv0F0cWVvwYUAdZQ4mdwfhyO5E4H2D088VazGWAz1qgxAgftgT6alj_WzltaH2nKwHEH21eTv0lPNDT1Sx-f8nohNl2nIhoaPlbrBdtSfkj4kv11ErgSlRMfGf1efgM30K0DeIS6FVihZ3TcbK3KCgnsI6a3Qrb__e87xWcR6ioDmw79h1zr8c3CafW926Wp8UJxR_8HdnF0VaLkM3LWiPItaPBeIxtXZQZv78oGUo4tzRBe2MdOlII37ECnw9L6afsLjUQjE7mnoc6GqLJQ6B7IttjLk-Hikuo5RV55pbPnmsq70XwysAp7YQWepB0=]

- Pires, M., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHedIsxEiIuWdswQqnxMhtMRLsz-vIdFUNpu49pEwniPZg4mBMbPPHhcd22hdIyY-VZvU5vjaDbpsveemr6RqIiV6wwxYJatg2jrB7IiAgtMte7COdmd6M5wtkDA5WRAK3MBQ1u]

Sources

- 1. This compound | 7752-46-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 错误页 [amp.chemicalbook.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. This compound | 7752-46-7 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas’ disease - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-4-morpholino-6-methylpyrimidine molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-Amino-4-morpholino-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural compounds, including nucleic acids and vitamins, as well as a vast array of synthetic drugs. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. This guide provides a detailed examination of a specific derivative, this compound. We will deconstruct its molecular architecture to understand how each component—the aminopyrimidine core, the strategic methyl substitution, and the crucial morpholino moiety—contributes to its overall physicochemical and potential biological profile. This document serves as a technical resource for professionals engaged in drug discovery and development, offering insights into the compound's structure, synthesis, and pharmacological context.

Molecular Architecture and Physicochemical Profile

The structure of this compound is a deliberate amalgamation of functional groups, each selected for its specific contribution to the molecule's properties. Understanding this architecture is fundamental to predicting its behavior in biological systems.

Core Structure and Nomenclature

The molecule is built upon a pyrimidine-a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This core is functionalized with three key substituents.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The combination of these functional groups dictates the molecule's physical properties, which are critical for its handling, formulation, and pharmacokinetic behavior.

| Property | Value | Source |

| IUPAC Name | 6-methyl-4-(morpholin-4-yl)pyrimidin-2-amine | N/A |

| CAS Number | 7752-46-7 | [1][2] |

| Molecular Formula | C₉H₁₄N₄O | Calculated |

| Molecular Weight | 194.23 g/mol | Calculated |

| Appearance | Yellow to light yellow powder (typical for related compounds) | [3] |

In-depth Structural Component Analysis

-

Pyrimidine Core : The pyrimidine ring is electron-deficient due to the electronegativity of its two nitrogen atoms. This property is central to its chemical reactivity, particularly its susceptibility to nucleophilic substitution, which is a key step in the synthesis of this molecule.

-

2-Amino Group : Positioned at C2, this primary amine is a strong hydrogen bond donor and a key site for interaction with biological targets like enzyme active sites. Its electron-donating nature influences the aromatic system's electron density.

-

6-Methyl Group : This small alkyl group provides steric bulk, which can influence binding selectivity with target proteins. Electronically, it acts as a weak electron-donating group through hyperconjugation. Its presence can also impact metabolic stability by blocking a potential site of oxidation.

-

4-Morpholino Moiety : The incorporation of a morpholine ring is a common and highly effective strategy in medicinal chemistry.[4] Its contributions are multifaceted:

-

Solubility Enhancement : The oxygen atom can act as a hydrogen bond acceptor, while the weakly basic nitrogen can be protonated, both of which can improve aqueous solubility.[4]

-

Pharmacokinetic Profile : The morpholine group often enhances metabolic stability and can lead to more favorable pharmacokinetic (PK/PD) properties in drug candidates.[4]

-

Binding Interactions : The entire ring can participate in van der Waals interactions, while the oxygen provides a specific point for hydrogen bonding.[4]

-

Synthesis and Structural Verification

The synthesis of this compound is efficiently achieved through a well-established synthetic pathway common for substituted pyrimidines. The identity and purity of the final compound are confirmed using standard analytical techniques.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely used method for introducing the morpholino group is through a nucleophilic aromatic substitution (SNAr) reaction.[4] This strategy relies on a halogenated pyrimidine intermediate, which is highly activated towards attack by nucleophiles like morpholine.

The workflow begins with a readily available precursor, 2-amino-6-methylpyrimidin-4-ol (also known as 6-methylisocytosine), and proceeds in two key steps.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Morpholine Installation

This section outlines a representative protocol for the synthesis of the title compound from its chlorinated intermediate.

Reaction: Synthesis of this compound

-

Reactant Preparation : In a round-bottom flask, dissolve 1.0 equivalent of 2-amino-4-chloro-6-methylpyrimidine in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Nucleophile : Add 1.2 to 1.5 equivalents of morpholine to the solution.

-

Base Addition : Add an appropriate non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to scavenge the HCl byproduct.

-

Reaction Conditions : Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation :

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice water to precipitate the crude product.

-

Filter the resulting solid and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.[5]

-

-

Drying : Dry the purified product under vacuum to a constant weight.

Methods for Structural Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed.

-

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : Would show distinct signals for the methyl protons (singlet, ~2.2-2.4 ppm), the amino protons (broad singlet), the pyrimidine ring proton (singlet), and two sets of triplets for the morpholine CH₂ groups adjacent to the nitrogen and oxygen atoms.

-

¹³C NMR : Would confirm the number of unique carbon atoms, with characteristic shifts for the aromatic carbons of the pyrimidine ring, the methyl carbon, and the carbons of the morpholine moiety.

-

-

Mass Spectrometry (MS) : Provides the exact molecular weight of the compound, confirming its elemental composition. Electron ionization (EI-MS) or electrospray ionization (ESI-MS) would show a prominent molecular ion peak (M+) or protonated molecular peak ([M+H]+) corresponding to the calculated mass.

-

Infrared (IR) Spectroscopy : Would reveal the presence of key functional groups through their vibrational frequencies, such as N-H stretching for the amino group, C-H stretching for the methyl and morpholine groups, C=N and C=C stretching from the pyrimidine ring, and a strong C-O-C ether stretch from the morpholine ring.

Pharmacological Context and Potential Applications

While specific biological data for this compound is not extensively documented in public literature, its structural motifs are prevalent in compounds with established pharmacological activities. By analyzing these related structures, we can infer potential therapeutic applications.

Inferred Bioactivity from Structural Analogs

-

Antimicrobial Potential : The 2-aminopyrimidine scaffold is a known pharmacophore in antimicrobial agents. Derivatives have demonstrated activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) by mechanisms that may involve targeting the bacterial cell membrane.[4]

-

Anticancer Activity : Pyrimidine derivatives are a cornerstone of oncology drug discovery, often acting as kinase inhibitors. The combination of a purine or pyrimidine backbone with other functional groups has yielded potent antitumor agents.[6] Furthermore, morpholino-quinoline derivatives have shown significant anticancer activity against cell lines such as HepG2.[7]

-

Anti-parasitic Research : The closely related 2,4-diamino-6-methylpyrimidine core has been identified as a promising starting point for developing treatments for Chagas' disease, caused by the parasite Trypanosoma cruzi.[8]

Hypothetical Mechanism of Action: Kinase Inhibition

Many pyrimidine-based drugs function by competing with adenosine triphosphate (ATP) for the binding site of protein kinases. The 2-amino group can form critical hydrogen bonds within the hinge region of the kinase active site, a common binding motif for inhibitors.

Caption: Hypothetical binding model of a pyrimidine inhibitor in a kinase active site.

Conclusion

This compound is a synthetically accessible molecule that combines the biologically relevant 2-aminopyrimidine scaffold with the pharmacologically advantageous morpholino group. Its structure is optimized for potential interactions with biological targets through hydrogen bonding and hydrophobic interactions, while the morpholino moiety is poised to confer favorable solubility and metabolic stability. Based on the extensive validation of its constituent parts in numerous drug discovery programs, this compound represents a valuable building block and a promising lead structure for further investigation in oncology, infectious diseases, and other therapeutic areas.

References

- Benchchem. This compound | 7752-46-7.

- ChemicalBook. This compound | 7752-46-7.

- PubChem. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055.

- NIST WebBook. 2-Amino-4-hydroxy-6-methylpyrimidine.

- StackExchange. Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile.

- SpectraBase. 2-Amino-4-hydroxy-6-methylpyrimidine.

- ChemicalBook. This compound CAS#: 7752-46-7.

- Impactfactor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.

- PubChem. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810.

- ResearchGate. (PDF)

- NIH.

- ChemicalBook. 2-Amino-4-chloro-6-methylpyrimidine synthesis.

- Chemsrc. 2-Amino-6-hydroxy-4-methylpyrimidine | CAS#:3977-29-5.

- NIH. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.

- MDPI.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Pyrimidine Intermediates: Focus on 2-Amino-4-chloro-6-methylpyrimidine.

- ResearchGate. Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium.

Sources

- 1. This compound | 7752-46-7 [amp.chemicalbook.com]

- 2. This compound CAS#: 7752-46-7 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 7752-46-7 | Benchchem [benchchem.com]

- 5. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas’ disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Mechanism of Action of 2-Amino-4-morpholino-6-methylpyrimidine

Executive Summary

While 2-Amino-4-morpholino-6-methylpyrimidine is a distinct chemical entity, the publicly accessible scientific literature lacks direct, in-depth studies on its specific mechanism of action. However, its molecular architecture is composed of three key moieties—a 2-aminopyrimidine core, a morpholine ring, and a 6-methyl group—that are well-characterized in medicinal chemistry. This guide deconstructs the compound's structure to synthesize a scientifically-grounded, putative mechanism of action. By analyzing extensive research on structurally analogous compounds, we postulate that this compound most likely functions as a kinase inhibitor, particularly within the PI3K/Akt/mTOR signaling pathway. Secondary potential mechanisms, including anti-inflammatory effects and induction of apoptosis, are also explored. This document serves as a foundational guide for researchers, providing both a theoretical framework and actionable experimental protocols to validate these hypotheses.

Part 1: Deconstruction of the Molecular Architecture

The biological activity of a small molecule is intrinsically linked to its structure. The combination of the 2-aminopyrimidine scaffold, the morpholine ring, and the methyl substituent creates a unique profile of steric, electronic, and pharmacokinetic properties that dictates its potential interactions with biological targets.

The 2-Aminopyrimidine Core: A Privileged Scaffold

The 2-aminopyrimidine nucleus is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1] Its prevalence is particularly notable in the field of oncology. This heterocyclic system is a common feature in a multitude of kinase inhibitors, where the nitrogen atoms of the pyrimidine ring can form critical hydrogen bonds with the hinge region of the kinase active site.[1] The amino group provides a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[2]

The Morpholine Moiety: A Pharmacokinetic and Potency Enhancer

The morpholine ring is frequently incorporated into drug candidates to bestow favorable physicochemical and pharmacokinetic properties.[3] Its contributions are multifaceted:

-

Improved Solubility: The heteroatoms (oxygen and nitrogen) increase polarity and the potential for hydrogen bonding, which often leads to better aqueous solubility.[3]

-

Enhanced Potency: The oxygen atom can act as a crucial hydrogen bond acceptor, strengthening interactions with target proteins.[3][4]

-

Favorable Pharmacokinetics: The morpholine group can improve metabolic stability and modulate the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[3]

In the context of kinase inhibitors, the morpholine moiety is a signature feature for targeting the PI3K/Akt/mTOR pathway, where its oxygen atom forms a key hydrogen bond within the ATP-binding pocket.[4]

The 6-Methyl Group: A Modulator of Activity and Synthesis

The methyl group at the 6-position of the pyrimidine ring is not merely a passive substituent. It is considered an "active" methyl group, as the protons are rendered slightly acidic by the electron-withdrawing nature of the pyrimidine ring.[5] This feature makes it a valuable handle for further synthetic elaboration during drug development. Furthermore, its steric bulk can influence the molecule's orientation within a binding pocket, potentially enhancing selectivity for a specific target.

Part 2: Postulated Mechanisms of Action Based on Analog Studies

Based on the extensive evidence from compounds sharing the morpholinopyrimidine scaffold, we can propose several likely mechanisms of action for this compound.

Primary Postulate: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The most compelling hypothesis for the mechanism of action of this compound is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[4]

Causality and Mechanistic Insight: Derivatives containing the 4-(pyrimidin-4-yl)morpholine pharmacophore are well-documented as potent inhibitors of PI3K and mTOR.[4] The morpholine oxygen is essential, forming a key hydrogen bond with the hinge region of the kinase domain, mimicking the interaction of the adenine moiety of ATP.[4][6] This competitive inhibition prevents the phosphorylation of downstream targets, thereby blocking the signal transduction cascade that promotes cell growth and survival.

Supporting Evidence: Numerous studies have highlighted morpholinopyrimidine derivatives as potent small-molecule inhibitors of PI3K/Akt/mTOR.[4] For instance, the design of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines led to the discovery of highly potent and selective ATP-competitive inhibitors of mTOR.[6] This body of work strongly suggests that the core scaffold of the topic compound is optimized for interaction with this class of enzymes.

Visualization: PI3K/Akt/mTOR Signaling Pathway

Caption: Postulated inhibition of the PI3K/mTOR pathway by the compound.

Secondary Postulate: Induction of Intrinsic Apoptosis

Analogs of 2-aminopyrimidine have been shown to trigger apoptosis in cancer cells through a mitochondrial-related pathway.[3] This represents another plausible mechanism of action, which could occur downstream of or parallel to kinase inhibition.

Mechanistic Details: This apoptotic pathway is characterized by an increase in intracellular reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential (ΔΨm).[3] This disruption causes the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, ultimately leading to the release of cytochrome c from the mitochondria and the activation of caspases.[3]

Visualization: Intrinsic Apoptosis Pathway

Caption: Potential induction of mitochondrial-mediated apoptosis.

Tertiary Postulate: Anti-inflammatory Action

Derivatives of morpholinopyrimidine have demonstrated significant anti-inflammatory activity.[7][8] This suggests a therapeutic potential for this compound in inflammation-associated disorders.

Mechanistic Details: This action is mediated by the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA and protein expression.[7] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) in macrophages, iNOS and COX-2 are key enzymes responsible for producing high levels of the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively. By inhibiting their expression, the compound could effectively dampen the inflammatory response.

Part 3: Experimental Validation Protocols

To move from postulation to confirmation, a series of targeted experiments are required. The following protocols provide a framework for investigating the proposed mechanisms of action.

Protocol 1: Kinase Inhibition Assay (PI3Kα)

Objective: To determine the direct inhibitory effect of this compound on PI3Kα kinase activity.

Methodology:

-

Reagents: Recombinant human PI3Kα, PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound.

-

Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add PI3Kα enzyme, lipid substrate (PIP2), and the test compound. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes. d. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. The light signal is proportional to the amount of ADP, and thus to kinase activity. e. Calculate the IC50 value by plotting the percent inhibition against the log concentration of the compound.

Data Presentation:

| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |

| Test Compound | Experimental Value | Experimental Value |

| Control Inhibitor | Known Value | Known Value |

Protocol 2: Western Blot for Pro-inflammatory Markers

Objective: To assess the effect of the compound on iNOS and COX-2 protein expression in stimulated macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells.

-

Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

-

Lysis: Harvest cells and lyse to extract total protein. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate overnight at 4°C with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the band intensity and normalize to the loading control.

Visualization: Western Blot Experimental Workflow

Caption: Standard workflow for Western Blot analysis.

Part 4: Summary and Future Perspectives

This guide posits that this compound is a promising scaffold for drug development, with a high probability of acting as a kinase inhibitor targeting the PI3K/Akt/mTOR pathway. Secondary activities related to apoptosis induction and anti-inflammatory effects are also strongly suggested by the literature on analogous structures.

The immediate path forward requires rigorous experimental validation. The protocols outlined herein provide a starting point for confirming these hypotheses. Future research should focus on:

-

Broad Kinase Profiling: Screening the compound against a wide panel of kinases to determine its selectivity profile.

-

Cell-Based Assays: Confirming on-target activity in relevant cancer cell lines by assessing the phosphorylation status of downstream effectors like Akt and S6 ribosomal protein.

-

In Vivo Studies: Evaluating the compound's efficacy and pharmacokinetic properties in relevant animal models of cancer or inflammatory disease.

By systematically validating these postulated mechanisms, the scientific community can unlock the full therapeutic potential of this and related morpholinopyrimidine compounds.

References

- Benchchem. (n.d.). This compound | 7752-46-7.

- RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.

- Yengoyan, et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate.

- Benchchem. (n.d.). Derivatization of 2-Amino-4,6-dimethoxypyrimidine for Drug Discovery: Application Notes and Protocols.

- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). PubMed Central.

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. (2011). Rasayan Journal of Chemistry.

- Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. (2020).

- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health.

- Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025). ResearchGate.

- The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. (2023). MDPI.

- Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). (2009). PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. This compound | 7752-46-7 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Amino-4-morpholino-6-methylpyrimidine: A Predictive and Comparative Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-Amino-4-morpholino-6-methylpyrimidine (CAS No. 7752-46-7). In the absence of publicly available experimental spectra for this specific molecule, this guide leverages a comparative approach, utilizing empirical data from structurally analogous pyrimidine derivatives. By examining the characteristic spectroscopic signatures of related compounds, we can confidently predict the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for the title compound. This document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, offering insights into the expected spectral properties and aiding in the characterization of novel pyrimidine-based molecules.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide a detailed fingerprint of a molecule's structure, connectivity, and functional groups. This compound is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. A thorough understanding of its spectroscopic properties is crucial for synthesis confirmation, quality control, and the interpretation of structure-activity relationships (SAR).

This guide addresses the current lack of available experimental spectroscopic data for this compound by providing a robust, predictive analysis based on established data from closely related analogues.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from a comprehensive analysis of the known spectral data of similar pyrimidine derivatives, including 2-amino-4-chloro-6-methylpyrimidine, 2-amino-4-hydroxy-6-methylpyrimidine, and 2-amino-4,6-dimethylpyrimidine.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be characterized by distinct signals corresponding to the protons of the pyrimidine ring, the methyl group, the amino group, and the morpholine moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Integration | Notes |

| H-5 (pyrimidine) | 5.8 - 6.2 | Singlet | 1H | The lone proton on the pyrimidine ring. Its chemical shift is influenced by the electron-donating amino and morpholino groups. |

| -NH₂ | 4.8 - 5.5 | Broad Singlet | 2H | The chemical shift of the amino protons can be variable and is dependent on solvent and concentration. |

| -CH₃ | 2.2 - 2.4 | Singlet | 3H | The methyl group at the 6-position of the pyrimidine ring. |

| -N(CH₂)₂ (morpholine) | 3.7 - 3.9 | Triplet | 4H | Protons on the carbons adjacent to the nitrogen of the morpholine ring. |

| -O(CH₂)₂ (morpholine) | 3.5 - 3.7 | Triplet | 4H | Protons on the carbons adjacent to the oxygen of the morpholine ring. |

Causality Behind Predictions: The predicted chemical shifts are based on the additive effects of the substituents on the pyrimidine ring. The electron-donating nature of the amino and morpholino groups is expected to shield the H-5 proton, resulting in an upfield shift compared to less substituted pyrimidines. The signals for the morpholine protons are predicted based on typical values for N- and O-substituted cyclic ethers.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ) ppm (CDCl₃) | Notes |

| C-2 | 162 - 165 | Carbon bearing the amino group. |

| C-4 | 165 - 168 | Carbon bearing the morpholino group. |

| C-6 | 168 - 172 | Carbon bearing the methyl group. |

| C-5 | 90 - 95 | The sole CH carbon in the pyrimidine ring. |

| -CH₃ | 23 - 26 | Methyl carbon. |

| -N(CH₂)₂ (morpholine) | 44 - 47 | Carbons adjacent to the nitrogen in the morpholine ring. |

| -O(CH₂)₂ (morpholine) | 66 - 69 | Carbons adjacent to the oxygen in the morpholine ring. |

Causality Behind Predictions: The chemical shifts of the pyrimidine ring carbons are highly dependent on the nature of the substituents. The presence of three electron-donating groups (amino, morpholino, and methyl) will significantly influence the electron density and thus the chemical shifts of the ring carbons. The predicted values are extrapolated from data for similar substituted pyrimidines.

Predicted FT-IR Spectral Data

The FT-IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amino) | 3450 - 3300 | Medium-Strong | Two bands are expected for the symmetric and asymmetric stretching of the primary amine. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | C-H stretching of the pyrimidine ring. |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium-Strong | C-H stretching of the methyl and morpholine groups. |

| C=N & C=C Stretch (Ring) | 1650 - 1550 | Strong | A series of bands corresponding to the stretching vibrations of the pyrimidine ring. |

| N-H Bend (Amino) | 1640 - 1580 | Medium | Bending vibration of the amino group. |

| C-O-C Stretch (Morpholine) | 1150 - 1050 | Strong | Characteristic ether linkage stretch of the morpholine ring. |

Causality Behind Predictions: The predicted IR absorptions are based on well-established correlation tables for functional groups. The presence of the amino, methyl, and morpholino groups will give rise to a complex but interpretable spectrum with characteristic bands for N-H, C-H, C=N, C=C, and C-O-C vibrations.

Predicted Mass Spectrometry Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Formula: C₁₀H₁₆N₄O

-

Molecular Weight: 208.26 g/mol

-

Predicted Molecular Ion Peak (M⁺): m/z 208

-

Predicted Fragmentation: The fragmentation pattern is expected to involve the loss of the morpholino group, the methyl group, and cleavage of the pyrimidine ring. Key fragments might include [M-morpholine]⁺ and fragments corresponding to the substituted pyrimidine core.

Experimental Protocols for Spectroscopic Analysis

For researchers aiming to acquire experimental data for this compound, the following are generalized, yet robust, protocols for each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

-

Process the data with appropriate window functions (e.g., exponential multiplication) to enhance the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Electron Impact (EI): Introduce a small amount of the sample directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS).

-